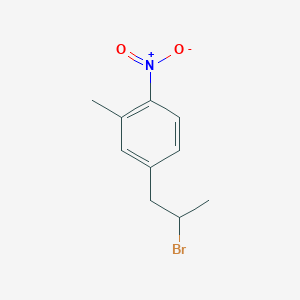
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromopropyl group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene typically involves multiple steps starting from benzene. One common method involves the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The bromopropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-bromopropane as the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-(2-Hydroxypropyl)-2-methyl-1-nitrobenzene or 4-(2-Aminopropyl)-2-methyl-1-nitrobenzene.
Reduction: Formation of 4-(2-Bromopropyl)-2-methyl-1-aminobenzene.
Oxidation: Formation of 4-(2-Bromopropyl)-2-carboxy-1-nitrobenzene.
科学的研究の応用
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps involving the catalyst .
類似化合物との比較
Similar Compounds
4-Bromonitrobenzene: Lacks the propyl and methyl groups, making it less complex.
2-Bromo-1-phenylpropane: Lacks the nitro and methyl groups, affecting its reactivity and applications.
4-Methyl-1-nitrobenzene: Lacks the bromopropyl group, influencing its chemical behavior.
Uniqueness
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is unique due to the presence of all three substituents (bromopropyl, methyl, and nitro groups) on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
生物活性
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.
- Molecular Formula : C10H12BrN2O2
- Molecular Weight : 272.12 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity and Anticancer Activity
The compound has shown cytotoxic effects in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase . Table 1 summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 20.3 |
| A549 | 18.6 |
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction to generate nitroso species, which are known to interfere with DNA synthesis and repair mechanisms .
Toxicological Studies
Toxicological assessments have highlighted the compound's potential hazards. In animal studies, exposure to high doses resulted in liver toxicity and alterations in enzyme activities indicative of oxidative stress . The compound's bromine substituent may contribute to its reactivity and toxicity profile.
Case Studies
A notable case study involved the evaluation of this compound's effects on human dermal fibroblasts, where it was found to induce oxidative stress and inflammation markers, suggesting implications for skin sensitization and irritation . Another study focused on its role as a potential skin sensitizer, emphasizing the need for further investigation into its allergenic properties .
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
4-(2-bromopropyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-9(6-8(2)11)3-4-10(7)12(13)14/h3-5,8H,6H2,1-2H3 |
InChIキー |
MRDDBMVAAUQGLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(C)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















